molecular formula C12H13F3N4O B2759321 1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one CAS No. 2196077-73-1

1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2759321
CAS No.: 2196077-73-1
M. Wt: 286.258
InChI Key: BOXLFGPQUFSVDD-UHFFFAOYSA-N
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Description

1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Coupling Reactions: The pyrimidine and piperazine rings are coupled using a suitable coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole).

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction involving an aldehyde and a ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as high thermal stability and electronic conductivity.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, while the piperazine and propenone moieties contribute to its overall binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one: Similar structure but with a phenyl ring instead of a pyrimidine ring.

    1-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the trifluoromethyl group on the pyrimidine ring, which enhances its chemical stability and biological activity. The combination of the pyrimidine, piperazine, and propenone moieties provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O/c1-2-10(20)18-5-7-19(8-6-18)11-16-4-3-9(17-11)12(13,14)15/h2-4H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXLFGPQUFSVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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